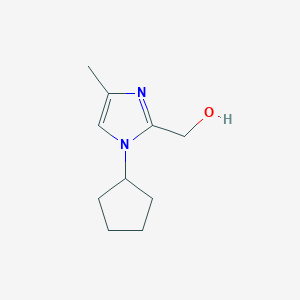
(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound features a cyclopentyl group and a methyl group attached to the imidazole ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with 4-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products:
Oxidation: Cyclopentyl-4-methyl-1H-imidazole-2-carboxylic acid.
Reduction: Cyclopentyl-4-methyl-1H-imidazoline.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial activity.
Comparación Con Compuestos Similares
(1-methyl-1H-imidazol-4-yl)methanol: Similar structure but lacks the cyclopentyl group.
(1-cyclopentyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the methyl group on the imidazole ring.
(1-cyclopentyl-4-methyl-1H-imidazol-5-yl)methanol: Similar structure but with the hydroxymethyl group at a different position on the imidazole ring.
Uniqueness: The presence of both the cyclopentyl and methyl groups in (1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol makes it unique, providing specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propiedades
IUPAC Name |
(1-cyclopentyl-4-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6,9,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJWAASIDCGMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)CO)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B8036955.png)
![(cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B8036959.png)








